1-Pyrenebutyryl Aminopropyl Methanethiosulfonate
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Overview
Description
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate is a biochemical compound with the molecular formula C24H25NO3S2 and a molecular weight of 439.59 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyrene moiety and a methanethiosulfonate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrenebutyryl Aminopropyl Methanethiosulfonate typically involves the reaction of 1-pyrenebutyric acid with aminopropyl methanethiosulfonate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The methanethiosulfonate group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The methanethiosulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the methanethiosulfonate group under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In proteomics research for labeling and detecting proteins.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Pyrenebutyryl Aminopropyl Methanethiosulfonate involves its ability to form covalent bonds with nucleophilic groups in proteins and other biomolecules. The methanethiosulfonate group reacts with thiol groups in proteins, leading to the formation of stable thioether bonds. This property makes it a valuable tool for labeling and detecting proteins in various biological assays .
Comparison with Similar Compounds
Similar Compounds
1-Pyrenebutyric Acid: Lacks the methanethiosulfonate group, making it less reactive towards thiol groups.
Aminopropyl Methanethiosulfonate: Lacks the pyrene moiety, reducing its utility in fluorescence-based assays.
N-(3-Methylsulfonylsulfanylpropyl)-4-pyren-1-ylbutanamide: A closely related compound with similar reactivity but different structural features.
Uniqueness
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate is unique due to its combination of a pyrene moiety and a methanethiosulfonate group, which provides both fluorescence properties and reactivity towards thiol groups. This dual functionality makes it particularly valuable in proteomics research and other scientific applications .
Properties
IUPAC Name |
N-(3-methylsulfonylsulfanylpropyl)-4-pyren-1-ylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S2/c1-30(27,28)29-16-4-15-25-22(26)8-3-5-17-9-10-20-12-11-18-6-2-7-19-13-14-21(17)24(20)23(18)19/h2,6-7,9-14H,3-5,8,15-16H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYWVVCHPGNCFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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